molecular formula C26H24N2O4 B2889200 N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide CAS No. 887892-91-3

N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Cat. No. B2889200
CAS RN: 887892-91-3
M. Wt: 428.488
InChI Key: MUHNUXIICQMQEG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, also known as MPBC, is a chemical compound that belongs to the benzofuran class of compounds. It has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Neuroprotective and Antioxidant Effects

Research indicates that derivatives of benzofuran-2-carboxamide, including N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, have shown promising neuroprotective and antioxidant activities. A study synthesized a series of novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective action against NMDA-induced excitotoxic neuronal cell damage. Among these compounds, certain derivatives exhibited significant neuroprotective and antioxidant effects, suggesting potential applications in treating neurodegenerative disorders. The findings highlight the importance of specific substitutions on the benzofuran moiety for enhancing neuroprotective action, with implications for developing therapies against excitotoxic damage and oxidative stress in the brain (Jungsook Cho et al., 2015).

Anti-inflammatory and Analgesic Agents

Another area of application is in the development of anti-inflammatory and analgesic agents. Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, incorporating benzofuran-2-carboxamide frameworks, have been synthesized and evaluated. These compounds exhibited cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with notable analgesic and anti-inflammatory properties. The research opens pathways for the utilization of benzofuran-2-carboxamide derivatives in creating more effective treatments for inflammation and pain management, emphasizing the role of such compounds in medicinal chemistry (A. Abu‐Hashem et al., 2020).

Supramolecular Chemistry

Benzofuran-2-carboxamide derivatives also find applications in supramolecular chemistry. The structure of certain benzofuran derivatives demonstrates novel organizational motifs, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. This suggests potential applications in the development of new modes of organization for columnar liquid crystals and other materials, underscoring the versatility of benzofuran-2-carboxamide compounds in materials science and supramolecular chemistry (M. Lightfoot et al., 1999).

Corrosion Inhibition

Furthermore, benzofuran-2-carboxamide derivatives have been explored for their corrosion inhibition capabilities. A study examining the inhibition behavior of N-phenyl-benzamide derivatives on the acidic corrosion of mild steel found that substituents like methoxy enhance corrosion inhibition efficiency. This research highlights the potential of benzofuran-2-carboxamide derivatives in industrial applications, particularly in protecting metals from corrosion, thereby extending the life and durability of metal structures and components (Ankush Mishra et al., 2018).

properties

IUPAC Name

N-(2-methoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-31-22-16-8-6-14-20(22)27-26(30)25-24(19-13-5-7-15-21(19)32-25)28-23(29)17-9-12-18-10-3-2-4-11-18/h2-8,10-11,13-16H,9,12,17H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHNUXIICQMQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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